3-(5-Bromo-2-pyrazinyl)-3-oxetanamine
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Overview
Description
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is a chemical compound with the molecular formula C7H8BrN3O It is known for its unique structure, which includes a brominated pyrazine ring and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with appropriate reagents to form the desired oxetane ring. One common method includes the use of azetidin-3-ol as a starting material, which undergoes bromination and subsequent cyclization to form the oxetane ring .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including bromination and cyclization reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxetanone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation Reactions: Products include oxetanone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine involves its interaction with specific molecular targets. The brominated pyrazine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The oxetane ring may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromo-2-pyrazinyl)oxy]-N,N-dimethyl-1-propanamine
- [(3-Amino-5-bromo-2-pyrazinyl)ethynyl]sodium
- 3-Bromo-N-(5-bromo-2-pyrazinyl)-4-methylbenzamide
Uniqueness
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is unique due to its combination of a brominated pyrazine ring and an oxetane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C7H8BrN3O |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-(5-bromopyrazin-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C7H8BrN3O/c8-6-2-10-5(1-11-6)7(9)3-12-4-7/h1-2H,3-4,9H2 |
InChI Key |
ZMTYRSJPDGFASA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=N2)Br)N |
Origin of Product |
United States |
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